Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate
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Overview
Description
Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group
Preparation Methods
The synthesis of Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate typically involves the formation of the pyrazolo[3,4-D]pyrimidine core followed by the introduction of the tert-butyl carbamate group. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, which is then cyclized with formamide to yield the pyrazolo[3,4-D]pyrimidine core. The final step involves the reaction of the pyrazolo[3,4-D]pyrimidine with tert-butyl chloroformate to introduce the tert-butyl carbamate group .
Chemical Reactions Analysis
Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases, such as CDK2/cyclin A2, by binding to the active site and preventing substrate phosphorylation. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate can be compared with other similar compounds, such as:
1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine: This compound shares a similar core structure but lacks the carbamate group.
tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-D]pyrimidin-1-yl)phenyl)carbamate: This compound has a similar structure but contains a methylsulfonyl group instead of a chloro group.
Properties
Molecular Formula |
C16H16ClN5O2 |
---|---|
Molecular Weight |
345.78 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H16ClN5O2/c1-16(2,3)24-15(23)21-10-4-6-11(7-5-10)22-14-12(8-20-22)13(17)18-9-19-14/h4-9H,1-3H3,(H,21,23) |
InChI Key |
OQGUQEVXSNCBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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